molecular formula C24H11Cl4NO3 B340079 4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B340079
M. Wt: 503.2 g/mol
InChI Key: VQFULFLRIWMVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a naphthyloxy group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with 4-(1-naphthyloxy)aniline. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid. The process involves the formation of an intermediate, which subsequently undergoes cyclization to yield the desired isoindole-dione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The presence of reactive sites allows for cyclization reactions, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione
  • N-[4-(1-naphthyloxy)phenyl]-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Uniqueness

4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of chlorine atoms and the naphthyloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C24H11Cl4NO3

Molecular Weight

503.2 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(4-naphthalen-1-yloxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C24H11Cl4NO3/c25-19-17-18(20(26)22(28)21(19)27)24(31)29(23(17)30)13-8-10-14(11-9-13)32-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H

InChI Key

VQFULFLRIWMVJN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl

Origin of Product

United States

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